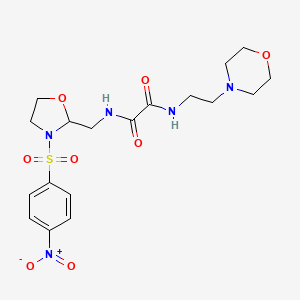
N1-(2-morpholinoethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-morpholinoethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H25N5O8S and its molecular weight is 471.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-morpholinoethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of anti-fibrotic effects and modulation of the TGF-beta signaling pathway. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a morpholino group, an oxazolidine moiety, and a nitrophenyl sulfonyl group. Its molecular formula is C₁₈H₂₃N₅O₅S, with a molecular weight of approximately 397.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that this compound may exert its biological effects primarily through the inhibition of the TGF-beta signaling pathway, which is crucial in fibrosis development. By modulating this pathway, the compound could potentially reduce fibrotic responses in various tissues.
Anti-Fibrotic Effects
Studies have demonstrated that this compound exhibits significant anti-fibrotic activity. This is particularly relevant in conditions such as liver fibrosis and pulmonary fibrosis. The compound's ability to inhibit TGF-beta signaling plays a central role in this activity.
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it can induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in oncology.
Case Studies
- Liver Fibrosis Model : In a murine model of liver fibrosis, administration of the compound resulted in a marked reduction in collagen deposition and improved liver function parameters compared to control groups.
- Pulmonary Fibrosis : A study involving bleomycin-induced pulmonary fibrosis showed that treatment with the compound significantly reduced lung inflammation and fibrosis markers, demonstrating its therapeutic potential in respiratory diseases.
Data Tables
科学研究应用
The compound exhibits several biological activities that make it a candidate for research in pharmacology and medicinal chemistry:
1. Enzyme Inhibition
- Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects against diseases characterized by dysregulated metabolism, potentially offering new avenues for drug development.
2. Receptor Binding
- The structure of N1-(2-morpholinoethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide suggests it may interact with various receptors. Such interactions could modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
3. Antimicrobial Activity
- There are indications of antimicrobial properties, suggesting that this compound may affect bacterial growth or survival. This potential opens up possibilities for its use in developing new antimicrobial agents.
Medicinal Chemistry
The compound's unique structure allows for the exploration of various modifications to enhance its biological activity. Researchers can investigate structure-activity relationships (SAR) to optimize its efficacy and selectivity against target enzymes or receptors.
Cancer Research
Given its potential for enzyme inhibition and receptor binding, this compound could be explored as a candidate for cancer therapeutics. Studies focusing on its anticancer properties could reveal significant insights into its effectiveness against different cancer cell lines.
Drug Development
The compound's ability to interact with biological targets makes it a valuable candidate in drug discovery programs aimed at developing new therapeutic agents for various diseases, including cancer and infectious diseases.
属性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O8S/c24-17(19-5-6-21-7-10-30-11-8-21)18(25)20-13-16-22(9-12-31-16)32(28,29)15-3-1-14(2-4-15)23(26)27/h1-4,16H,5-13H2,(H,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPWRZKJDRWXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














